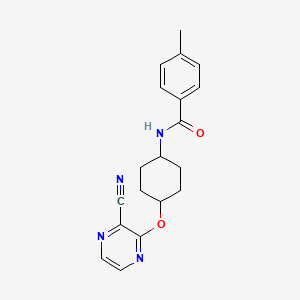

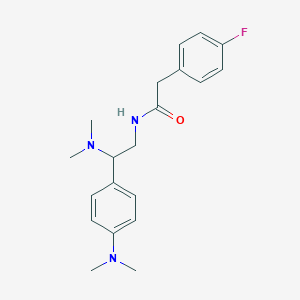

N-((1r,4r)-4-((3-氰基吡嗪-2-基)氧基)环己基)-4-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide" is a synthetic molecule that appears to be designed for interaction with biological targets, potentially as a ligand for receptor binding. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their interactions with biological receptors, such as dopamine receptors, and their synthesis and structural analysis.

Synthesis Analysis

The synthesis of related compounds often involves the formation of benzamide derivatives with various substituents to achieve high affinity and selectivity for certain receptors. For example, the synthesis of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent dopamine D4 ligand, involves the use of arylpiperazines and a terminal benzamide fragment . Similarly, constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides were synthesized to improve affinity and selectivity for dopamine D3 receptors . These methods could potentially be adapted for the synthesis of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was determined using various spectroscopic methods and X-ray analysis, highlighting the importance of structural motifs for potential biological applications . Similarly, the title molecule in another study was characterized by elemental analysis, IR, Raman, and NMR spectral data, with conformational flexibility analyzed using DFT . These techniques could be applied to analyze the molecular structure of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be complex, as seen in the reaction of N3-phenylbenzamidrazone with cis-1,2-cyclohexanedicarboxylic anhydride, which was analyzed using computational techniques to identify the most stable conformers of the reaction products . The stability and biotransformation of N-(3-methylphenyl)-N'-cyanobenzamidine and analogues were also studied, providing insights into the hydrolysis products formed under different conditions . These studies can inform the potential reactivity of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are essential for their pharmacological profile. The solubility, stability, and biotransformation of these compounds are often studied to understand their behavior in biological systems . The synthesis of a photoaffinity analog of an influenza fusion inhibitor, which included tritiation and coupling reactions, demonstrates the importance of purity and specific activity in the development of pharmaceutical agents . These aspects are relevant for a comprehensive analysis of the physical and chemical properties of "N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide".

科学研究应用

抗惊厥活性

对苯甲酰胺衍生物的研究,包括与 N-((1r,4r)-4-((3-氰基吡嗪-2-基)氧基)环己基)-4-甲基苯甲酰胺 在结构上相关的化合物,显示出潜在的抗惊厥作用。一项研究表明,某些 4-氨基苯甲酰胺对小鼠电击和戊四唑诱发的癫痫发作表现出显着的抗惊厥活性。这些发现表明苯甲酰胺衍生物在开发抗惊厥疗法中的潜力 (Clark 等人,1984 年)。

降血糖活性

另一条研究途径调查了苯甲酰胺衍生物的降血糖活性。一系列苯并咪唑并吡唑,它们与目标化合物具有官能团关系,被合成并评估为降血糖剂。这些化合物已显示出将β-细胞营养磺酰脲和双胍的生物活性相结合的潜力,表明在糖尿病管理中具有潜在应用 (Shroff 等人,1981 年)。

合成化学和药物发现

目标化合物的结构暗示了它在合成化学和药物发现中的效用,特别是在合成新型药理活性分子方面。例如,酰胺酮与活化腈反应区域选择性合成 5-氨基吡唑表明该化合物与具有潜在治疗应用的新化学实体的创建相关 (Aly 等人,2017 年)。

抗菌研究

在抗菌研究中,已合成并证明具有显着抗菌和抗真菌活性的包含苯甲酰胺结构的噻唑衍生物。这些化合物在治疗微生物疾病方面具有治疗应用的潜力,表明苯甲酰胺衍生物在开发新的抗菌剂中的广泛用途 (Desai 等人,2013 年)。

属性

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-13-2-4-14(5-3-13)18(24)23-15-6-8-16(9-7-15)25-19-17(12-20)21-10-11-22-19/h2-5,10-11,15-16H,6-9H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAESPMNQTNTNAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)

![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

![2-[4-(2-Methoxyethanesulfinyl)phenyl]acetic acid](/img/structure/B3014243.png)

amino]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B3014244.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)

![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)

![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B3014259.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)